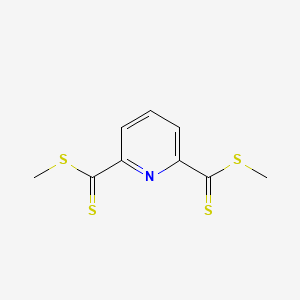
Dimethyl pyridine-2,6-dicarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl pyridine-2,6-dicarbodithioate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carbodithioate groups attached to the 2 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl pyridine-2,6-dicarbodithioate can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-dicarbonyl dichloride with methanol under reflux conditions. This reaction yields dimethyl pyridine-2,6-dicarboxylate, which can then be converted to the dicarbodithioate derivative through further reactions with appropriate sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
Dimethyl pyridine-2,6-dicarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioate groups to thiol or thioether functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.
科学的研究の応用
Dimethyl pyridine-2,6-dicarbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.
作用機序
The mechanism by which dimethyl pyridine-2,6-dicarbodithioate exerts its effects involves its ability to coordinate with metal ions. The carbodithioate groups can chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
類似化合物との比較
Dimethyl pyridine-2,6-dicarbodithioate can be compared with other similar compounds, such as:
Dimethyl pyridine-2,6-dicarboxylate: This compound lacks the sulfur-containing carbodithioate groups, making it less effective in metal coordination.
Pyridine-2,6-dicarboxylic acid: This compound has carboxylic acid groups instead of carbodithioate groups, affecting its reactivity and coordination properties.
2,6-Dimethylpyridine: This compound lacks the functional groups at the 2 and 6 positions, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its ability to form stable metal complexes, which is not as pronounced in the other similar compounds listed above.
特性
CAS番号 |
420134-12-9 |
|---|---|
分子式 |
C9H9NS4 |
分子量 |
259.4 g/mol |
IUPAC名 |
dimethyl pyridine-2,6-dicarbodithioate |
InChI |
InChI=1S/C9H9NS4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
InChIキー |
IZBCNZFEHLDLAM-UHFFFAOYSA-N |
正規SMILES |
CSC(=S)C1=NC(=CC=C1)C(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
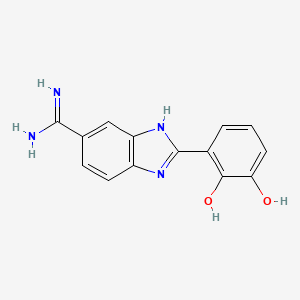
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
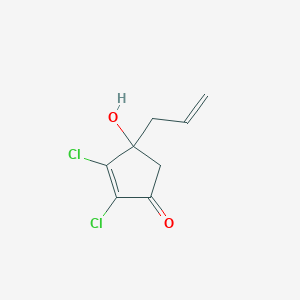
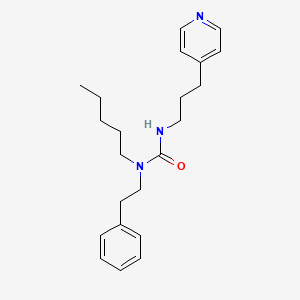
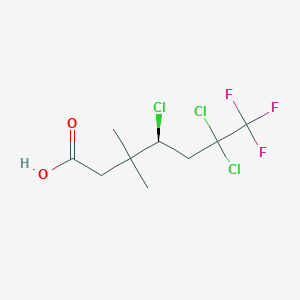
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
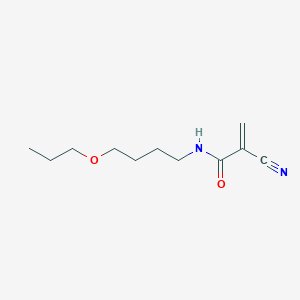
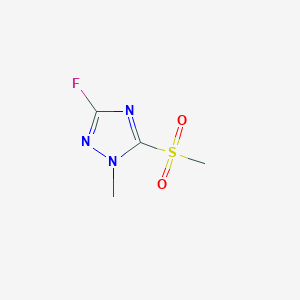
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
